

Bromocyclopentane-d9: A Comprehensive Technical Guide for Researchers

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An in-depth exploration of the chemical identifiers, properties, and applications of **Bromocyclopentane-d9**, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a thorough overview of **Bromocyclopentane-d9** (Cyclopentyl-d9 bromide), a deuterated analog of bromocyclopentane. Its unique isotopic composition makes it an invaluable tool in a variety of scientific disciplines, particularly in mechanistic studies of chemical reactions and the synthesis of isotopically labeled compounds for drug development and metabolic research.

Core Chemical Identifiers and Properties

Bromocyclopentane-d9 is distinguished by the replacement of all nine hydrogen atoms with deuterium. This isotopic substitution, while minimally affecting its chemical reactivity in many aspects, introduces a significant mass change that is fundamental to its applications.[1]

Table 1: Chemical Identifiers for **Bromocyclopentane-d9**



Identifier	Value
CAS Number	35468-44-1[2][3][4][5][6][7][8]
Molecular Formula	C5D9Br[2][3][4]
Molecular Weight	158.08 g/mol [2][3][4][5][7][9][10]
InChI Key	BRTFVKHPEHKBQF-UHUJFCCWSA-N[2][11]
Synonyms	Cyclopentyl bromide-d9, Cyclopentyl-d9 bromide, 1-Bromo-1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane[4][6][9]

Table 2: Physicochemical Properties of Bromocyclopentane-d9

Property	Value
Appearance	Clear, colorless oil[6][9]
Boiling Point	137-139 °C (lit.)[9][10][11]
Density	1.473 g/mL at 25 °C (lit.)[9][10][11]
Refractive Index (n20/D)	1.4881 (lit.)[9][10][11]
Flash Point	95 °F (35 °C)[9]
Isotopic Purity	≥98 atom % D[5][11]
Storage	Store in a dry, dark, and well-ventilated place[8]; Recommended storage at 2-8°C in a refrigerator[6].

Key Applications in Research and Development

The primary utility of **Bromocyclopentane-d9** stems from the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond. [2] This difference in bond strength can alter the rate of reactions involving the cleavage of this bond, providing deep insights into reaction mechanisms.



Mechanistic Elucidation of Nucleophilic Substitution Reactions

Bromocyclopentane-d9 is an excellent substrate for investigating the mechanisms of nucleophilic substitution (S_n1 and S_n2) and elimination reactions.[2] By comparing the reaction rates of **Bromocyclopentane-d9** and its non-deuterated counterpart, researchers can determine the extent to which C-H(D) bond breaking is involved in the rate-determining step.

A significant secondary kinetic isotope effect can help distinguish between S_n1 and S_n2 pathways.[2] In an S_n2 reaction, the nucleophile attacks the carbon center at the same time as the leaving group departs, leading to an inversion of stereochemistry. In contrast, an S_n1 reaction involves the formation of a carbocation intermediate in the rate-determining step.

Experimental workflow for determining the kinetic isotope effect.

Synthesis of Deuterated Pharmaceutical Compounds

Bromocyclopentane-d9 serves as a crucial building block for introducing a deuterated cyclopentyl group into more complex molecules, including active pharmaceutical ingredients (APIs).[2] The synthesis of deuterated versions of drugs is a significant strategy in drug development to alter metabolic pathways, potentially improving pharmacokinetic profiles and reducing toxic byproducts. A notable example is its use as a starting material in the synthesis of deuterated Glycopyrrolate Bromide.[2][10]

General workflow for synthesizing deuterated compounds.

Tracer in Metabolic Studies

In biological research, **Bromocyclopentane-d9** can be used as a tracer to study the metabolic fate of molecules containing a cyclopentane moiety.[2] The deuterium labeling allows for the tracking of the compound and its metabolites within a biological system using techniques like mass spectrometry. This is crucial for understanding drug metabolism and pharmacokinetics (DMPK).

Experimental Protocols Synthesis of Bromocyclopentane-d9



A common method for the preparation of fully deuterated bromocyclopentane involves a hydrogen-deuterium exchange reaction using a platinum catalyst.

Materials:

- Bromocyclopentane (non-deuterated)
- Deuterated bromoplatinic acid (catalyst)
- Deuterium water (D₂O)
- Deuterium gas (D₂)
- High-pressure reactor

Procedure:

- A solution of deuterated bromoplatinic acid in deuterium water is prepared.
- The catalyst solution and bromocyclopentane are added to a high-pressure reactor.
- The reactor is sealed, and deuterium gas is introduced.
- The mixture is heated and stirred to facilitate the hydrogen-deuterium exchange reaction.

 The number of exchange cycles is critical for achieving high deuteration levels.[2]
- After the reaction, the organic layer containing the deuterated product is separated.
- The product is purified using techniques such as distillation to achieve high chemical purity.
 [2]

Investigation of Kinetic Isotope Effect in a Nucleophilic Substitution Reaction

Objective: To determine the kinetic isotope effect for the reaction of Bromocyclopentane with a nucleophile to distinguish between S_n1 and S_n2 mechanisms.

Materials:



- Bromocyclopentane
- Bromocyclopentane-d9
- Nucleophile (e.g., sodium iodide in acetone)
- Appropriate solvent (e.g., acetone)
- Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

- Two sets of reactions are prepared under identical conditions (concentration, temperature, and solvent). One set contains Bromocyclopentane, and the other contains
 Bromocyclopentane-d9.
- The reactions are initiated simultaneously.
- Aliquots are withdrawn from each reaction mixture at specific time intervals.
- The reaction in the aliquots is quenched.
- The concentration of the reactant (Bromocyclopentane or Bromocyclopentane-d9) or the product is determined using GC-MS or NMR spectroscopy.
- The rate constants for the reaction with the non-deuterated (kH) and deuterated (kD) substrates are calculated from the concentration-time data.
- The kinetic isotope effect is calculated as the ratio KIE = kH / kD.

Interpretation of Results:

- A KIE value close to 1 suggests that the C-H(D) bond is not significantly broken in the ratedetermining step, which is characteristic of an S_n1 reaction.
- A significant KIE value (typically > 1.15 for a secondary KIE) indicates that the C-H(D) bond
 is involved in the transition state of the rate-determining step, which is more consistent with



an S_n2 mechanism.

Conclusion

Bromocyclopentane-d9 is a versatile and powerful tool for researchers in organic chemistry and drug development. Its well-characterized properties and the profound impact of isotopic labeling on reaction kinetics provide a unique window into the intricate details of chemical transformations and metabolic processes. The methodologies outlined in this guide offer a framework for leveraging the unique characteristics of **Bromocyclopentane-d9** to advance scientific understanding and develop novel therapeutic agents.

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